tert-Butyl piperazine-1-carboxylate acetate

Hygroscopicity Salt Selection Storage Stability

This tert-butyl piperazine-1-carboxylate acetate (1-Boc-piperazine acetate) is a non-hygroscopic, low-melting solid (43–47°C) delivering superior handling versus the free base or high-melting HCl salt. The acetate counterion ensures reproducible stoichiometry, while Boc protection enables selective derivatization at the secondary amine. Soluble in ethanol and acetone for broad reaction compatibility. Ideal for constructing N-substituted piperazine libraries in pharmaceutical and agrochemical R&D—avoid re-optimization pitfalls caused by alternative salt forms.

Molecular Formula C9H18N2O2
Molecular Weight 186.25
CAS No. 143238-38-4
Cat. No. B1146679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl piperazine-1-carboxylate acetate
CAS143238-38-4
Molecular FormulaC9H18N2O2
Molecular Weight186.25
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)OC(=O)N1CCNCC1
InChIInChI=1S/C9H18N2O2.C2H4O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;1-2(3)4/h10H,4-7H2,1-3H3;1H3,(H,3,4)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Piperazine-1-Carboxylate Acetate (CAS 143238-38-4): A Protected Piperazine Intermediate for Regioselective Synthesis


tert-Butyl piperazine-1-carboxylate acetate (1-Boc-piperazine acetate) is an N-protected piperazine building block widely employed in pharmaceutical and agrochemical research [1]. The tert-butoxycarbonyl (Boc) group masks one piperazine nitrogen, enabling selective functionalization at the remaining secondary amine, while the acetate counterion enhances solid-state stability and handling characteristics . This salt form is a solid at room temperature with a melting point of 43–47 °C and is typically stored at 2–8 °C .

Why Salt Form and Protecting Group Selection Critically Impact Synthetic Utility of tert-Butyl Piperazine-1-Carboxylate Acetate


In multi-step organic syntheses, the physicochemical properties of a protected piperazine intermediate—including hygroscopicity, solubility, melting point, and counterion identity—directly influence reaction yields, purification efficiency, and long-term storage stability [1]. The acetate salt of tert-butyl piperazine-1-carboxylate exhibits a distinct solubility profile and reduced moisture sensitivity compared to the corresponding free base, and offers a markedly lower melting point than the hydrochloride salt, facilitating easier handling and recrystallization . Consequently, substituting an alternative salt form or a different protecting group (e.g., Cbz or Fmoc) without systematic re-optimization can lead to unexpected precipitation, incomplete conversion, or impurity formation, underscoring the need for compound-specific evidence during scientific procurement [2].

Quantitative Comparative Evidence for tert-Butyl Piperazine-1-Carboxylate Acetate (143238-38-4) Versus Closest Analogs


Comparative Hygroscopicity: Acetate Salt Demonstrates Class-Level Non-Hygroscopic Behavior vs. Highly Hygroscopic Free Base

The free base tert-butyl piperazine-1-carboxylate (CAS 57260-71-6) is explicitly classified as hygroscopic by multiple commercial suppliers, necessitating storage under inert atmosphere to prevent moisture uptake . In contrast, a peer-reviewed thermal analysis study of piperazine diacetate established that acetate salts of piperazine can form non-hygroscopic ionic or cocrystal structures, markedly reducing moisture absorption compared to the free base and glacial acetic acid [1]. While direct head-to-head data for the monoacetate salt (143238-38-4) are not publicly available, this class-level inference, combined with the absence of a hygroscopic warning on technical datasheets for the acetate salt , supports a superior handling profile.

Hygroscopicity Salt Selection Storage Stability

Solubility Profile Differentiation: Acetate Salt Offers Enhanced Solubility in Ethanol and Acetone vs. Water-Soluble Free Base

The solubility behavior of the acetate salt (143238-38-4) diverges from that of the free base (57260-71-6). Vendor technical data indicate that the acetate salt is 'slightly soluble in water' but 'easily soluble in ethanol and acetone' [1]. Conversely, the free base is described as 'soluble in water, ethyl acetate, and methanol' . This shift in solubility preference toward ethanol and acetone can be advantageous for reactions performed in anhydrous polar aprotic or protic solvents where water miscibility is undesirable.

Solubility Reaction Medium Organic Synthesis

Melting Point Advantage: Acetate Salt (43–47 °C) Enables Milder Handling vs. Hydrochloride Salt (233–237 °C)

The acetate salt of tert-butyl piperazine-1-carboxylate exhibits a melting point of 43–47 °C (lit.) , which is approximately 190 °C lower than that of the corresponding hydrochloride salt (CAS 76535-74-5), which melts at 233–237 °C . The free base (57260-71-6) and oxalate salt (57260-72-7) both share a similar melting range of 43–47 °C [1], indicating that the acetate salt retains the low-melting advantage while potentially offering improved crystallinity.

Melting Point Salt Form Purification

Validated Synthetic Utility: Acetate Salt Serves as Starting Material for Bioactive N-Substituted Piperazine Acaricides

In a peer-reviewed study published in Pest Management Science, tert-butyl piperazine-1-carboxylate (143238-38-4) was employed as the key starting material for the design and synthesis of a series of novel N-substituted piperazine derivatives with acaricidal activity [1]. The acetate salt form facilitated the intermediate derivatization method, ultimately yielding compound 12, which demonstrated an LC50 of 0.8977 mg L⁻¹ against Tetranychus cinnabarinus adults—outperforming commercial controls spirodiclofen and pyridaben [1].

Agrochemical Acaricide Intermediate Derivatization

Recommended Application Scenarios for tert-Butyl Piperazine-1-Carboxylate Acetate Based on Evidence-Driven Differentiation


Agrochemical Lead Discovery: Synthesis of Acaricidal N-Substituted Piperazine Derivatives

As demonstrated by Xie et al., tert-butyl piperazine-1-carboxylate acetate serves as an ideal starting material for constructing libraries of N-substituted piperazines with acaricidal potential [1]. The acetate salt's favorable solubility in ethanol and acetone facilitates the intermediate derivatization workflow, while its reduced hygroscopicity ensures reproducible stoichiometry during parallel synthesis. The resulting derivatives have shown LC50 values as low as 0.8977 mg L⁻¹ against key phytophagous mite species, providing a clear pathway to novel crop protection agents.

Pharmaceutical Process Development: Regioselective Protection for Multi-Step API Synthesis

The low melting point (43–47 °C) and solid-state stability of the acetate salt make it preferable over the high-melting hydrochloride (233–237 °C) for processes requiring ambient-temperature handling and recrystallization . The Boc group provides robust protection of the piperazine nitrogen under basic and nucleophilic conditions, while the acetate counterion mitigates the hygroscopicity issues that plague the free base, thereby improving yield consistency in large-scale campaigns.

Medicinal Chemistry: Orthogonal Protecting Group Strategies

In syntheses requiring sequential deprotection (e.g., Boc removal under acidic conditions followed by Fmoc removal under basic conditions), tert-butyl piperazine-1-carboxylate acetate offers a stable, non-hygroscopic solid that can be weighed accurately and stored conveniently at 2–8 °C . Its solubility profile—slightly soluble in water but readily soluble in ethanol and acetone—allows it to be employed in a wide range of reaction media, from aqueous work-ups to anhydrous coupling reactions.

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